5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine
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Overview
Description
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . It is a derivative of benzene, characterized by the presence of chloro, ethyl, and methyl groups attached to the benzene ring along with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pressure-sensitive adhesives and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N1-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group.
1,4-Benzenediamine, 2-methyl-: Another benzene derivative with different substitution patterns.
Uniqueness
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine is unique due to its specific combination of chloro, ethyl, and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-2-N-ethyl-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5,12H,3,11H2,1-2H3 |
InChI Key |
IUIUBYFOESYTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)Cl)C)N |
Origin of Product |
United States |
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